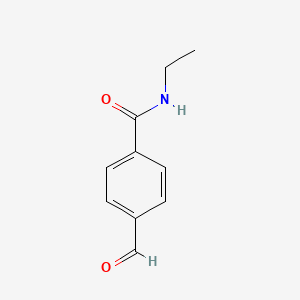

N-ethyl-4-formylbenzamide

Description

Contextualization within Benzamide (B126) Derivatives and Their Significance in Chemical Synthesis and Biological Inquiry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif serves as a versatile scaffold in both chemical synthesis and biological investigations. In synthetic chemistry, the amide bond offers stability, while the benzene ring can be readily functionalized, allowing for the creation of a diverse array of molecules. cyberleninka.ru

Biologically, benzamide derivatives are recognized for their wide range of pharmacological activities. nih.govjst.go.jp They are integral to the development of various therapeutic agents, including anti-cancer, anti-inflammatory, and neuroprotective drugs. ontosight.aiontosight.ai The ability of the benzamide core to interact with biological targets like enzymes and receptors underpins its importance in medicinal chemistry. nih.gov For instance, certain benzamide derivatives have been investigated as inhibitors of the Hedgehog signaling pathway, which is implicated in some forms of cancer. nih.gov Others have shown potential as antifungal and insecticidal agents in agricultural applications. jst.go.jp

Rationale for Focused Academic Investigation of N-Ethyl-4-formylbenzamide

The specific focus on this compound stems from its unique structural features: an ethyl group on the amide nitrogen and a formyl (aldehyde) group at the para-position of the benzene ring. uni.lu The formyl group is particularly significant as it is a reactive site, enabling the molecule to participate in various chemical reactions to form more complex structures. This makes this compound a valuable building block in organic synthesis for creating novel compounds with potential biological activities.

The combination of the stable benzamide core with a reactive aldehyde group provides a platform for developing targeted therapies and functional materials. Researchers are drawn to this compound to explore how modifications to its structure influence its chemical reactivity and biological interactions.

Overview of Research Trajectories and Methodological Approaches

Current research on this compound is primarily concentrated in the fields of medicinal chemistry and organic synthesis. In medicinal chemistry, studies are exploring its potential as an anticancer and neuroprotective agent. Methodologically, this involves synthesizing derivatives of this compound and evaluating their biological activity through cell-based assays and other screening techniques. nih.gov

In organic synthesis, the focus is on utilizing this compound as a versatile intermediate. Researchers are developing new synthetic routes to and from this compound, often employing techniques like acylation and substitution reactions. cyberleninka.ru The characterization of these new compounds is typically carried out using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm their structure and purity. cyberleninka.ru

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 104478-16-2 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.2 g/mol |

| Physical Form | Powder |

| Melting Point | 100-101 °C |

| IUPAC Name | This compound |

| InChI Key | IVFFMMNZTKCXEE-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1=CC=C(C=C1)C=O |

This data is compiled from multiple sources. uni.lusigmaaldrich.combiosynth.com

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-formylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-2-11-10(13)9-5-3-8(7-12)4-6-9/h3-7H,2H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFFMMNZTKCXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N Ethyl 4 Formylbenzamide

Historical and Current Synthetic Routes to N-Ethyl-4-Formylbenzamide

The synthesis of benzamide (B126) derivatives is a cornerstone of organic chemistry, with numerous methods developed over time. These routes can be adapted for the specific synthesis of this compound, typically involving either the pre-functionalization of the aromatic ring followed by amidation or the formation of the benzamide core before introducing the formyl group.

The formation of the benzamide core is a critical step that can be achieved through several well-established pathways. A common approach involves the reaction of a carboxylic acid derivative with an amine. In the context of this compound, this would typically start with 4-formylbenzoic acid or a precursor.

One fundamental method is the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which then readily reacts with an amine. globalconference.info Alternatively, direct condensation of a carboxylic acid and an amine can be facilitated by coupling agents. nih.gov Traditional methods often require harsh conditions or the use of hazardous reagents. nih.gov For instance, the reaction of benzoic acid with urea, catalyzed by boric acid, can produce benzamide, though this specific method is more general and would require a substituted benzoic acid to yield the target molecule. youtube.com

In multi-step syntheses, protecting groups can be crucial. utdallas.edu If the benzamide core were to be formed on a molecule where the para-substituent is not yet a formyl group, the choice of reactions must be compatible with later functionalization steps. Conversely, if starting with a precursor already containing the aldehyde, the formyl group might need protection to prevent unwanted side reactions during the amidation step, as aldehydes can react under various conditions. utdallas.edu

The introduction of a formyl group onto an aromatic ring is a key transformation known as formylation. wikipedia.org Several named reactions can achieve this, and the choice depends on the substrate and desired regioselectivity.

Gattermann–Koch Reaction : This reaction uses carbon monoxide and hydrochloric acid under high pressure with a catalyst to introduce a formyl group directly onto an aromatic ring like benzene (B151609). wikipedia.org

Vilsmeier-Haack Reaction : This method uses a substituted amide (like dimethylformamide) and phosphorus oxychloride to formylate activated aromatic rings. wikipedia.org

Duff Reaction : This reaction involves the formylation of phenols using hexamethylenetetramine. wikipedia.org

The synthesis of amides and other organic molecules has been significantly advanced by new technologies that offer improvements over conventional methods, such as reflux heating. Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions. rsc.org

Conventional heating relies on thermal conduction, which can be slow and lead to uneven temperature distribution. In contrast, microwave irradiation directly heats the solvent and reactants through dielectric heating, resulting in rapid and uniform temperature increases. organic-chemistry.org This often leads to dramatically reduced reaction times, improved yields, and higher product purity. researchgate.net For the synthesis of nitrogen-containing heterocycles and related structures, microwave-assisted methods have proven to be simple, efficient, and mild. organic-chemistry.org

Below is a comparative table summarizing the key differences between these techniques for amide synthesis.

| Feature | Conventional Heating (e.g., Reflux) | Microwave-Assisted Synthesis |

| Heating Mechanism | Conduction and convection; surface heating | Direct dielectric heating of polar molecules |

| Reaction Time | Hours to days | Minutes to hours organic-chemistry.org |

| Temperature Control | Slower response, potential for thermal gradients | Rapid and precise temperature control |

| Energy Efficiency | Generally lower | Higher, as energy is focused on the sample |

| Yields | Variable, can be lower due to side reactions | Often higher due to shorter reaction times and reduced side product formation organic-chemistry.org |

| Scalability | Well-established for large-scale industrial synthesis | Can be challenging for large-scale reactions, but batch and flow reactors are available |

Precursor Compounds and Intermediate Reactivity

The successful synthesis of this compound relies on the reactivity of its key precursors. The selection of starting materials dictates the reaction pathway and conditions required for efficient amide bond formation.

4-Formylbenzoyl chloride is a highly valuable intermediate in the synthesis of this compound. guidechem.com Its utility stems from its dual reactivity, possessing both a highly reactive acyl chloride group and a functional aldehyde group. The acyl chloride is a derivative of a carboxylic acid where the hydroxyl group is replaced by a chlorine atom, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution. This allows it to react readily with nucleophiles like amines to form stable amide bonds. globalconference.infobrainly.in

The presence of the formyl group at the para position allows for a direct and efficient pathway to the target molecule without the need for subsequent formylation steps.

Physicochemical Properties of 4-Formylbenzoyl Chloride

| Property | Value |

| CAS Number | 16173-52-7 guidechem.com |

| Molecular Formula | C₈H₅ClO₂ guidechem.com |

| Molecular Weight | 168.58 g/mol |

| Melting Point | 47-49 °C guidechem.com |

| Boiling Point | 282.57 °C at 760 mmHg |

| Density | 1.322 g/cm³ |

The second key component in the synthesis is the amine reactant, in this case, ethylamine (B1201723). The reaction between an acyl chloride and an amine is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoyl chloride. This is typically followed by the elimination of a chloride ion and a proton to form the stable amide bond. brainly.in

An alternative to using a highly reactive acyl chloride is to start with the less reactive 4-formylbenzoic acid and employ amide coupling reagents. nih.gov Amide coupling is one of the most frequently used reactions in medicinal chemistry. researchgate.net These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. This approach is particularly useful when dealing with sensitive substrates or when milder reaction conditions are required. nih.gov

Common Amide Coupling Reagents

| Reagent | Full Name | Role |

| EDC / EDCI | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | A water-soluble carbodiimide (B86325) that activates the carboxylic acid to form a reactive O-acylisourea intermediate. luxembourg-bio.comresearchgate.net |

| HOBt | 1-Hydroxybenzotriazole | An additive used with carbodiimides to suppress side reactions and minimize racemization in chiral substrates by forming a more reactive HOBt ester. nih.govluxembourg-bio.com |

| DMAP | 4-Dimethylaminopyridine | A highly effective acylation catalyst, often used with carbodiimides and anhydrides to accelerate the reaction. nih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | A highly efficient coupling reagent that forms a reactive acyl-uronium species. |

This method provides a versatile and often high-yielding route to amide bond formation under mild conditions. researchgate.net

Derivatization Strategies of the this compound Scaffold

Exploration of Bioisosteric Replacements (e.g., Sulfonamide Analogs)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. The amide bond is a common target for bioisosteric replacement due to its susceptibility to enzymatic cleavage. Sulfonamides are frequently employed as bioisosteres for amides. cambridgemedchemconsulting.comnih.gov

The rationale for replacing the amide group in this compound with a sulfonamide lies in the similar tetrahedral geometry and hydrogen bonding capabilities of the two functional groups. However, sulfonamides are generally more resistant to hydrolysis, which can lead to improved metabolic stability and pharmacokinetic profiles. cambridgemedchemconsulting.com

A potential sulfonamide analog of this compound is N-ethyl-4-formylbenzenesulfonamide. The synthesis of this analog would likely start from 4-formylbenzenesulfonyl chloride, which can be prepared from 4-formylbenzenesulfonic acid. The subsequent reaction of 4-formylbenzenesulfonyl chloride with ethylamine in the presence of a base would yield the desired N-ethyl-4-formylbenzenesulfonamide.

The table below compares the key properties of the amide and its potential sulfonamide bioisostere:

| Compound | Functional Group | Key Properties |

| This compound | Amide | Planar geometry, hydrogen bond donor and acceptor. |

| N-Ethyl-4-formylbenzenesulfonamide | Sulfonamide | Tetrahedral geometry, hydrogen bond donor and acceptor, generally increased metabolic stability. cambridgemedchemconsulting.com |

Regioselective Functionalization Approaches

Regioselective functionalization of this compound allows for the introduction of additional substituents at specific positions on the aromatic ring, enabling the exploration of structure-activity relationships. The directing effects of the existing functional groups, the N-ethylamido and the formyl groups, play a crucial role in determining the position of substitution.

Directed ortho-Metalation (DoM):

The N-ethylamido group is a powerful directing group for ortho-metalation. acs.orgwikipedia.org Treatment of this compound with a strong base, such as an organolithium reagent (e.g., n-butyllithium or sec-butyllithium), can lead to the selective deprotonation of the aromatic proton ortho to the amide group. The resulting aryllithium intermediate can then be quenched with various electrophiles to introduce a wide range of substituents at the C2 position. This method offers a highly regioselective route to 2-substituted-4-formyl-N-ethylbenzamides. acs.orgwikipedia.orguwindsor.ca

Functionalization via the Formyl Group:

The formyl group can also be utilized to direct functionalization. One approach involves the use of transient directing groups. In this strategy, the aldehyde reacts reversibly with a chiral amine or amino acid to form an imine, which then acts as a directing group for transition metal-catalyzed C-H activation at the ortho position. This allows for the introduction of various functional groups, such as aryl or alkyl groups, at the C3 or C5 positions. researchgate.netacs.orgacs.org

The following table outlines potential regioselective functionalization strategies for this compound:

| Approach | Directing Group | Position of Functionalization | Potential Reagents |

| Directed ortho-Metalation | N-Ethylamido | C2 | 1. n-BuLi or sec-BuLi 2. Electrophile (e.g., alkyl halide, CO₂) |

| Transient Directing Group Strategy | Formyl (via imine formation) | C3 or C5 | Chiral amine, Transition metal catalyst (e.g., Pd, Rh), Coupling partner |

Molecular Structure, Conformation, and Intermolecular Interactions

Theoretical Conformational Analysis of N-Ethyl-4-Formylbenzamide

Theoretical studies on substituted benzamides provide a framework for understanding the conformational preferences of this compound. These studies often employ quantum mechanical methods to calculate the potential energy surfaces associated with the rotation around key dihedral angles.

Torsion Angle Preferences and Rotational Barriers

The conformation of this compound is primarily defined by the torsion angles around the C(aryl)-C(O) bond and the C(O)-N bond. For many benzamides, the amide group tends to be nearly coplanar with the benzene (B151609) ring to maximize π-conjugation. However, steric hindrance from substituents can lead to non-planar conformations.

In N-methylbenzamide, for instance, theoretical calculations have shown a minimum energy conformation with a C=C-C=O dihedral angle of approximately 28°, with rotational barriers of 0.48 kcal/mol at 0° and 2.80 kcal/mol at 90°. osti.gov For N,N-dimethylbenzamide, the calculated torsional angle between the carbonyl group and the phenyl ring is around 40-60°, indicating a greater deviation from planarity due to the steric bulk of the two methyl groups. nih.gov The ethyl group in this compound is expected to influence the rotational barrier around the C(O)-N bond. Studies on N-alkylbenzamides have investigated these rotational barriers, which are crucial for understanding the molecule's dynamic behavior in solution. publish.csiro.au

The presence of the formyl group at the para position is not expected to introduce significant steric hindrance with the amide group, thus a relatively planar conformation between the benzoyl moiety and the formyl group is likely. The primary conformational flexibility will arise from the rotation of the ethyl group.

Intramolecular Hydrogen Bonding and Steric Effects

The primary steric effect will be the interaction between the ethyl group and the carbonyl oxygen. Depending on the rotation around the C(O)-N bond, the ethyl group can be positioned cis or trans to the carbonyl oxygen. The trans conformation is generally favored in secondary amides to minimize steric repulsion.

Crystal Structure Analysis of this compound and Related Derivatives

While the specific crystal structure of this compound is not publicly documented, the analysis of related N-substituted benzamides provides a robust model for its expected solid-state behavior.

Unit Cell Parameters and Space Group Determination

The crystal structures of numerous benzamide (B126) derivatives have been determined, revealing a preference for certain space groups. For example, N-(3-chlorophenyl)benzamide crystallizes in the monoclinic space group P21/c. researchgate.net Similarly, a polymorph of 2-methyl-N-p-tolylbenzamide also crystallizes in the P21/c space group. iucr.org It is plausible that this compound would crystallize in a common space group for organic molecules, such as P21/c or Pbca.

Below is a table of unit cell parameters for some related benzamide derivatives to illustrate the typical values.

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |

| N-(3-chlorophenyl)benzamide researchgate.net | P21/c | 12.5598 | 10.2782 | 9.0788 | 109.421 | 1105.3 | 4 |

| 2-Methyl-N-p-tolylbenzamide iucr.org | P21/c | - | - | - | - | - | 4 |

| 2-Chloro-N-(4-methoxyphenyl)benzamide nih.gov | P21/n | 13.1819 | 5.0823 | 18.4477 | 99.563 | 1218.72 | 4 |

| N-Formylbenzamide nih.gov | P1 21/c 1 | 11.6456 | 5.1414 | 13.0095 | 110.064 | - | 4 |

Intermolecular Interactions and Supramolecular Synthons (e.g., C(4) chains)

A hallmark of the crystal packing in primary and secondary amides is the formation of hydrogen-bonded chains. In many N-substituted benzamides, molecules are linked by N-H···O hydrogen bonds, where the amide hydrogen of one molecule interacts with the carbonyl oxygen of a neighboring molecule. This typically forms a C(4) chain motif, a robust and common supramolecular synthon in the crystal engineering of amides. researchgate.netiucr.orgnih.gov

These chains are often further stabilized by weaker interactions, such as C-H···O or C-H···π interactions, which link the primary chains into a three-dimensional network. iucr.org In the case of this compound, the formyl group's oxygen atom could also participate in intermolecular hydrogen bonding, potentially leading to more complex packing arrangements.

Influence of Crystallization Conditions on Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in benzamides. researchgate.netresearchgate.netwikipedia.org The different polymorphs of a substance can exhibit distinct physical properties. The formation of a particular polymorph can be highly sensitive to crystallization conditions such as the choice of solvent, the rate of cooling, and the presence of impurities.

For benzamide itself, three polymorphs are known, and their formation is influenced by the crystallization method. wikipedia.org The interplay of hydrogen bonding and π-π stacking interactions is a key factor in determining the relative stability of these polymorphs. rsc.org While no specific polymorphs of this compound have been reported, it is reasonable to assume that, like other benzamides, its crystallization could be manipulated to produce different crystalline forms.

Spectroscopic Characterization and Elucidation of N Ethyl 4 Formylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of N-ethyl-4-formylbenzamide is anticipated to display distinct signals corresponding to each unique proton environment. The chemical shift (δ), reported in parts per million (ppm), is influenced by the local electronic environment of the proton.

Formyl Proton (-CHO): A highly deshielded singlet is expected at the far downfield region of the spectrum, typically between 9.0 and 10.0 ppm. This significant downfield shift is due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group. This signal would appear as a singlet as there are no adjacent protons to couple with.

Aromatic Protons (C₆H₄): The protons on the benzene (B151609) ring are in a disubstituted para-pattern, which simplifies the spectrum into two distinct signals, each appearing as a doublet. The protons adjacent to the electron-withdrawing formyl group are expected to resonate further downfield (approximately 7.9-8.1 ppm) compared to the protons adjacent to the ethylamide group (approximately 7.5-7.7 ppm). The coupling between these adjacent protons results in the doublet pattern, with a typical ortho-coupling constant (³JHH) of around 8 Hz.

Amide Proton (-NH-): The amide proton signal can be broad and its chemical shift is variable (typically 5.0-9.0 ppm), depending on factors like solvent, concentration, and temperature. It is expected to show coupling to the adjacent methylene (B1212753) (-CH₂-) protons, appearing as a triplet.

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present two signals. The methylene protons (-CH₂-) adjacent to the nitrogen atom will be deshielded and are expected to appear as a quartet around 3.3-3.6 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) will be the most upfield signal, appearing as a triplet around 1.1-1.3 ppm due to coupling with the two methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Formyl H | 9.0 - 10.0 | Singlet (s) | N/A |

| Aromatic H (ortho to -CHO) | 7.9 - 8.1 | Doublet (d) | ~8 |

| Aromatic H (ortho to -CONH) | 7.5 - 7.7 | Doublet (d) | ~8 |

| Amide NH | 5.0 - 9.0 | Triplet (t) | ~5-6 |

| Methylene CH₂ | 3.3 - 3.6 | Quartet (q) | ~7 |

| Methyl CH₃ | 1.1 - 1.3 | Triplet (t) | ~7 |

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecular symmetry, eight distinct carbon signals are expected for this compound.

Carbonyl Carbons (C=O): Two carbonyl signals will be present in the most downfield region. The formyl carbon is typically found between 190-200 ppm, while the amide carbonyl carbon appears slightly more upfield, between 170-185 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. The two quaternary carbons (to which the functional groups are attached) will have different shifts. The carbon attached to the formyl group will be more downfield than the one attached to the amide group. The two sets of protonated aromatic carbons will also show distinct signals in the 125-150 ppm range.

Ethyl Group Carbons: The methylene carbon (-CH₂-) will be observed around 37-45 ppm, and the terminal methyl carbon (-CH₃) will be the most upfield signal, typically appearing between 10-15 ppm.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Formyl C=O | 190 - 200 |

| Amide C=O | 170 - 185 |

| Aromatic C (quaternary, attached to -CHO) | 135 - 145 |

| Aromatic C (quaternary, attached to -CONH) | 130 - 140 |

| Aromatic CH (ortho to -CHO) | 128 - 132 |

| Aromatic CH (ortho to -CONH) | 125 - 129 |

| Methylene CH₂ | 37 - 45 |

| Methyl CH₃ | 10 - 15 |

While 1D NMR provides chemical shift and coupling information, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, key cross-peaks would be observed between the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group, and between the amide (-NH-) and methylene (-CH₂-) protons, confirming the N-ethyl fragment. It would also show a correlation between the two different aromatic protons, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). It would show cross-peaks connecting the formyl proton to the formyl carbon, each aromatic proton to its respective aromatic carbon, the methylene protons to the methylene carbon, and the methyl protons to the methyl carbon. This allows for the direct assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity (two or three-bond ¹H-¹³C couplings) and piecing the molecular fragments together. Key HMBC correlations would include:

The formyl proton showing a correlation to the quaternary aromatic carbon it is attached to.

The aromatic protons showing correlations to neighboring aromatic carbons, including the quaternary carbons.

The amide proton and methylene protons showing correlations to the amide carbonyl carbon, confirming the ethylamide moiety.

The aromatic protons adjacent to the amide group showing a correlation to the amide carbonyl carbon, thus linking the ethylamide group to the aromatic ring at the correct position.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The spectrum of this compound would be dominated by strong absorptions from its two carbonyl-containing functional groups.

Formyl Group:

C=O Stretch: A strong, sharp band is expected in the region of 1710-1685 cm⁻¹ for the aromatic aldehyde carbonyl stretch.

C-H Stretch: A characteristic pair of weak to moderate bands, often called a "Fermi doublet," is expected around 2830-2695 cm⁻¹. The lower frequency band (around 2720 cm⁻¹) is particularly diagnostic for aldehydes.

Secondary Amide Group:

N-H Stretch: A single, sharp band of moderate intensity is expected in the region of 3370-3170 cm⁻¹.

Amide I Band (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide, appearing strongly between 1680-1630 cm⁻¹.

Amide II Band (N-H bend and C-N stretch): This strong band appears between 1570-1515 cm⁻¹ and is a hallmark of secondary amides.

Aromatic Ring:

C=C Stretches: Medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region.

C-H Bending (out-of-plane): A strong band between 860-800 cm⁻¹ would be indicative of 1,4- (para) disubstitution.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | 3370 - 3170 | Moderate |

| Aromatic C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak |

| Aldehyde C-H Stretch | Formyl | 2830 - 2695 | Weak-Moderate |

| Aldehyde C=O Stretch | Formyl | 1710 - 1685 | Strong |

| Amide I (C=O Stretch) | Secondary Amide | 1680 - 1630 | Very Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1600 - 1450 | Moderate |

| Amide II (N-H Bend) | Secondary Amide | 1570 - 1515 | Strong |

| Aromatic C-H Bend (out-of-plane) | Aromatic Ring (para) | 860 - 800 | Strong |

While the identification of characteristic functional group bands is straightforward, a complete understanding of the vibrational spectrum requires a more detailed analysis. A normal coordinate analysis (NCA) is a computational method used to assign every observed band in the IR and Raman spectra to a specific molecular motion or "normal mode".

This analysis involves creating a theoretical model of the molecule's force field and calculating the expected vibrational frequencies. These calculated frequencies are then compared to the experimental IR and Raman spectra. By adjusting the force constants, a best-fit scenario is achieved, allowing for a precise assignment of complex vibrations, especially in the "fingerprint region" (below 1500 cm⁻¹), where many bending and skeletal vibrations overlap. For a molecule like this compound, NCA, often performed in conjunction with Density Functional Theory (DFT) calculations, would help to definitively assign coupled vibrations, such as the Amide II and III bands, and various deformations of the aromatic ring and its substituents. This provides a fundamental understanding of the molecule's dynamic properties.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. In the analysis of this compound, MS provides crucial information regarding its exact mass and the stability of its various structural components through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound, which has the chemical formula C₁₀H₁₁NO₂. The monoisotopic mass of the compound is 177.07898 Da uni.lu. This high degree of accuracy allows for the unambiguous confirmation of its elemental composition. HRMS analysis often involves the observation of various adducts of the molecular ion, which aids in its identification. The predicted masses for common adducts of this compound are detailed below.

Table 1: Predicted HRMS Adducts for this compound

| Adduct Type | Adduct Formula | Calculated Mass (m/z) |

|---|---|---|

| [M+H]⁺ | [C₁₀H₁₂NO₂]⁺ | 178.08626 |

| [M+Na]⁺ | [C₁₀H₁₁NNaO₂]⁺ | 200.06820 |

| [M+K]⁺ | [C₁₀H₁₁KNO₂]⁺ | 216.04214 |

| [M+NH₄]⁺ | [C₁₀H₁₅N₂O₂]⁺ | 195.11280 |

| [M-H]⁻ | [C₁₀H₁₀NO₂]⁻ | 176.07170 |

Data sourced from PubChem uni.lu

Fragmentation Pathways and Structural Interpretation

The fragmentation pattern of this compound in mass spectrometry provides significant insight into its molecular structure. The molecule contains several key functional groups—an aromatic ring, a formyl (aldehyde) group, and an N-ethylamide group—which dictate its fragmentation behavior under ionization.

The primary fragmentation processes for aromatic amides and aldehydes include alpha-cleavage and the cleavage of bonds adjacent to the carbonyl groups libretexts.org. Based on these principles, the following fragmentation pathways can be postulated for this compound:

Loss of a Hydrogen Radical (H•): Cleavage of the C-H bond in the aldehyde group can result in a stable acylium ion, producing a peak at m/z 176 (M-1) libretexts.org.

Loss of the Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the formyl group can lead to the loss of a 29 Da fragment, resulting in a peak at m/z 148 (M-29) libretexts.org.

Alpha-Cleavage of the Amide Group: The C-C bond adjacent to the nitrogen atom in the N-ethyl group can break, leading to the formation of a prominent ion.

Cleavage of the Amide Bond: Fragmentation can occur at the C-N bond of the amide, leading to the formation of a benzoyl-related cation.

Table 2: Predicted Key Fragments of this compound

| Fragment Ion Structure | Proposed Fragmentation Pathway | Theoretical m/z |

|---|---|---|

| [C₁₀H₁₀NO₂]⁺ | Loss of H• from the aldehyde group | 176 |

| [C₉H₁₀NO]⁺ | Loss of the •CHO radical | 148 |

| [C₈H₆O₂]⁺ | Cleavage yielding the 4-formylbenzoyl cation | 149 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. For this compound, the conjugated system, comprising the benzene ring, the formyl group, and the amide carbonyl group, acts as the primary chromophore responsible for UV absorption. The electronic transitions observed are typically π → π* and n → π* transitions.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its electronic structure. The benzene ring and the two carbonyl groups (amide and aldehyde) contain both π electrons and non-bonding (n) electrons.

π → π Transitions:* These high-energy transitions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. They are typically characterized by high molar extinction coefficients (ε).

n → π Transitions:* These lower-energy transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl groups) to π* antibonding orbitals. These transitions are generally of lower intensity compared to π → π* transitions.

Specific experimental values for the absorption maxima (λmax) and molar extinction coefficients for this compound are not detailed in the available literature. However, analogous aromatic aldehydes and benzamides show strong absorptions related to the benzoyl chromophore.

Solvent Effects on Electronic Spectra

The polarity of the solvent can significantly influence the UV-Vis absorption spectrum of a compound by altering the energies of the electronic ground and excited states vlabs.ac.insu.edu.ly. This phenomenon, known as solvatochromism, can result in a shift of the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths.

For this compound, the following solvent effects are anticipated:

n → π Transitions:* In polar, protic solvents (like ethanol (B145695) or water), the non-bonding electrons on the carbonyl oxygen atoms can form hydrogen bonds with solvent molecules libretexts.orgbau.edu.lb. This interaction stabilizes the ground state more than the excited state, increasing the energy gap for the transition. Consequently, a hypsochromic (blue) shift is expected for the n → π* absorption band as solvent polarity increases libretexts.orgbau.edu.lb.

π → π Transitions:* The excited state of a π → π* transition is often more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thereby decreasing the energy gap of the transition. This typically results in a bathochromic (red) shift as solvent polarity increases libretexts.org.

Table 3: Expected Solvent Effects on the Electronic Spectra of this compound

| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |

|---|---|---|

| n → π* | Hypsochromic (Blue Shift) | Stabilization of the ground state via hydrogen bonding with polar solvents libretexts.orgbau.edu.lb. |

Biological Activities and Molecular Mechanisms Non Clinical Focus

In Vitro Biological Activity of N-Ethyl-4-Formylbenzamide and Its Analogs

Research into the biological effects of this compound and its structural analogs has primarily centered on their potential as enzyme inhibitors. Computational and in vitro studies have been conducted on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds, which are analogs of this compound, to determine their inhibitory activity against specific protein kinases.

A series of N-ethyl-4-(pyridin-4-yl)benzamide derivatives have been evaluated for their in vitro inhibitory activity against Rho-associated kinase-1 (ROCK1), an enzyme implicated in cardiovascular diseases. peerj.com The inhibitory activities of these compounds were determined and expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The series of 42 novel compounds showed a wide range of inhibitory activity against ROCK1, with IC50 values ranging from 0.003 µM to 16 µM. peerj.com

| Compound ID | Structure | Inhibitory Activity (IC50) against ROCK1 (µM) |

|---|---|---|

| Analog Series | N-ethyl-4-(pyridin-4-yl)benzamide scaffold | 0.003 - 16 |

To understand the molecular basis of their inhibitory activity, ligand binding studies were performed using molecular docking simulations with the high-resolution crystal structure of ROCK1 (PDB ID: 6E9W). nih.gov These studies aimed to predict the binding conformation and affinity of the N-ethyl-4-(pyridin-4-yl)benzamide analogs within the active site of the ROCK1 enzyme. nih.gov

| Interaction Type | Interacting Residues in ROCK1 Active Site |

|---|---|

| Hydrogen Bond | M156, K105, R84, F87 |

| π-π Stacking | F368 |

| π-Alkyl / Hydrophobic | I82, F87, A103, L107, Y155 |

Proposed Molecular Targets and Pathways

Based on the available in vitro and computational data, the primary molecular target and modulated pathways for the studied analogs of this compound have been proposed.

The principal molecular target identified for N-ethyl-4-(pyridin-4-yl)benzamide analogs is the enzyme Rho-associated kinase-1 (ROCK1). peerj.com The conducted studies, including molecular docking, molecular dynamics, and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, consistently point to the direct inhibition of ROCK1 as the mechanism of action for this class of compounds. peerj.comnih.gov

The inhibition of ROCK1 by these compounds directly modulates its downstream signaling cascade. ROCK1 is a serine/threonine kinase that plays a crucial role in cellular functions by phosphorylating various substrate proteins. nih.gov Hyperactivity of ROCK can lead to the phosphorylation of protein kinase C (PKC), which in turn induces smooth muscle cell contraction in the vascular system. peerj.com By inhibiting ROCK1, the N-ethyl-4-(pyridin-4-yl)benzamide-based compounds are proposed to prevent this phosphorylation cascade, suggesting a therapeutic application in cardiovascular diseases characterized by excessive smooth muscle contraction. peerj.com

The stabilization of protein-protein interactions (PPIs) is an emerging therapeutic strategy where small molecules act as "molecular glues" to enhance the affinity of a protein complex. biorxiv.orgnih.gov This mechanism can be used to modulate cellular processes that are dependent on the formation of these complexes. tue.nl While PPI stabilization is a recognized mechanism for certain small molecules, the available research on this compound and its direct analogs does not currently indicate that they function via this mechanism. peerj.comnih.gov The primary mechanism identified for the studied analogs is direct competitive inhibition within the active site of the ROCK1 enzyme. nih.gov

Mechanistic Investigations at the Cellular Level

The cellular effects of N-substituted benzamides, a class of compounds to which this compound belongs, have been a subject of scientific inquiry, particularly concerning their potential to influence cell fate and signaling pathways. While direct studies on this compound are not extensively documented in publicly available research, the biological activities of structurally related N-substituted benzamides provide a framework for understanding its potential molecular mechanisms.

Induction of Apoptosis and Cell Cycle Progression Modulation

Research on N-substituted benzamides has revealed their capacity to induce programmed cell death, or apoptosis, and to modulate the cell cycle in various cell lines. Studies using declopramide (B1670142), an N-substituted benzamide (B126), have shown that these compounds can trigger the intrinsic pathway of apoptosis. This process is characterized by the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in this pathway. The subsequent activation of a caspase cascade ultimately leads to the execution of apoptosis. The involvement of the mitochondrial pathway is further supported by the observation that overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis.

In addition to inducing apoptosis, certain N-substituted benzamides have been observed to cause a cell cycle block at the G2/M phase. This arrest in the cell cycle occurs prior to the onset of apoptosis. Interestingly, the cell cycle block is not dependent on the p53 tumor suppressor protein, as it has been observed in p53-deficient cell lines. This suggests that N-substituted benzamides can activate signaling pathways for cell cycle arrest that are distinct from the p53-dependent checkpoints. The precise connection between the G2/M arrest and the subsequent induction of apoptosis is an area of ongoing investigation.

Table 1: Effects of N-substituted Benzamides on Apoptosis and Cell Cycle

| Compound | Cellular Effect | Key Molecular Events | Cell Line(s) |

| Declopramide | Induction of Apoptosis | Cytochrome c release, Caspase-9 activation | 70Z/3 (mouse pre-B), HL60 (human promyelocytic leukemia) |

| Declopramide | Cell Cycle Arrest | G2/M phase block | HL60 |

Modulation of Inflammatory Pathways

Preliminary research suggests that some N-substituted benzamides may possess anti-inflammatory properties. These effects are thought to be mediated through the inhibition of key inflammatory signaling pathways. Specifically, compounds such as declopramide have been reported to inhibit the activity of Nuclear Factor-kappa B (NF-κB). NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including cytokines and chemokines. By inhibiting NF-κB, these compounds can potentially downregulate the production of pro-inflammatory mediators. Furthermore, there is evidence to suggest that some N-substituted benzamides can inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine. However, the specific mechanisms by which this compound might modulate these inflammatory pathways have not been directly elucidated.

Neuroprotective Effects in Cellular Models

The potential neuroprotective effects of this compound in cellular models have not been specifically reported in the available scientific literature. Research into the neuroprotective properties of other substituted benzamides has been explored in various contexts, often focusing on their interaction with dopamine (B1211576) receptors. nih.govresearchgate.net However, without direct experimental evidence, the capacity of this compound to protect neurons from damage or degeneration in cellular models remains speculative.

Structure-Activity Relationships Governing Biological Profiles

The biological activity of benzamide derivatives is intricately linked to their chemical structure. Variations in substituents on both the benzoyl ring and the amide nitrogen can significantly influence their pharmacological properties.

Impact of Formyl Group Position and Substituent Variations

The presence and position of a formyl group (-CHO) on the benzoyl ring can be a critical determinant of biological activity. The formyl group is an electron-withdrawing group and a hydrogen bond acceptor, properties that can influence how the molecule interacts with biological targets.

Influence of N-Substitution on Biological Activity

The nature of the substituent on the amide nitrogen (the N-substituent) is another key factor in determining the biological profile of benzamides. The N-ethyl group in this compound is a small, lipophilic group. The size and lipophilicity of the N-alkyl group can affect various properties of the molecule, including its solubility, membrane permeability, and binding affinity for its biological targets.

General principles of medicinal chemistry suggest that varying the N-alkyl substituent can modulate the potency and selectivity of a compound. For example, increasing the length or branching of the alkyl chain can alter the hydrophobic interactions with a binding pocket. The ethyl group provides a balance of lipophilicity that can facilitate passage through cell membranes to reach intracellular targets. The specific contribution of the N-ethyl group to the potential biological activities of this compound, in comparison to other N-alkyl or N-aryl substitutions, would need to be determined through comparative studies of a series of analogues.

Information regarding the conformational effects on target binding and biological outcome for the chemical compound “this compound” is not available in publicly accessible scientific literature.

Extensive searches of scholarly databases, chemical repositories, and patent literature did not yield any specific research detailing the conformational analysis, target binding properties, or molecular mechanisms of action for this compound. The compound is listed in chemical supplier catalogs and mentioned within a broader patent application, but no experimental or computational studies concerning its structure-activity relationship or biological effects have been published.

Therefore, the generation of an article focusing on the "Conformational Effects on Target Binding and Biological Outcome" for this compound, as per the requested outline, cannot be fulfilled at this time due to the absence of relevant scientific data.

Applications As a Chemical Scaffold and Research Tool

Utility of N-Ethyl-4-Formylbenzamide in Organic Synthesis

The this compound structure is a valuable asset in the field of organic synthesis. Its bifunctional nature, possessing both an amide and an aldehyde, allows for a wide range of chemical transformations, making it an important intermediate in the construction of diverse molecular architectures.

The 4-formylbenzamide (B2918280) core is a recognized building block in the synthesis of more elaborate chemical structures. The aldehyde group is particularly useful, serving as a reactive site for carbon-carbon bond-forming reactions. These reactions can include aldol (B89426) condensations, Wittig reactions, and reductive aminations, which are fundamental processes for extending the molecular framework. For instance, the formyl group can be converted into a variety of other functional groups or used to link the benzamide (B126) moiety to other molecular fragments, thereby facilitating the assembly of complex target molecules. The N-ethyl group, while seemingly simple, can influence the solubility and conformational properties of the resulting molecules, which can be a crucial factor in both synthetic manipulations and the biological activity of the final products.

The 4-formylbenzamide scaffold is a key precursor in the synthesis of various bioactive molecules. The aldehyde functionality can be readily transformed into imines, oximes, and hydrazones, which are common structural motifs in many pharmacologically active compounds. For example, derivatives of 4-formylbenzamide have been utilized in the creation of compounds with potential therapeutic applications. The ability to modify the formyl group allows chemists to introduce a wide array of substituents, leading to the generation of libraries of related compounds for biological screening. This modular approach is essential in the early stages of drug discovery, where the goal is to identify lead compounds with promising activity. The synthesis of bioactive peptides and other complex natural product analogues can also be envisioned starting from this versatile precursor. nih.gov

Role in Medicinal Chemistry and Drug Discovery Research

In the realm of medicinal chemistry, the this compound scaffold offers a foundational structure for the design and development of new therapeutic agents. Its components can be tailored to interact with specific biological targets, making it a valuable tool in the quest for novel drugs.

The concept of a chemical scaffold is central to rational drug design, where a core molecular structure is systematically modified to optimize its interaction with a biological target. immutoscientific.commdpi.com The N-ethylbenzamide framework is an example of such a scaffold that has been successfully employed in drug discovery programs. By keeping the core structure constant while altering the peripheral substituents, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds. This approach allows for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles. The benzamide portion of the scaffold is a common feature in many approved drugs, valued for its ability to form key hydrogen bonds with biological macromolecules.

A notable example of the utility of the N-ethyl-benzamide scaffold is in the development of inhibitors for Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a target implicated in cardiovascular and neurological disorders. A series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have been investigated as potent ROCK1 inhibitors. Computational modeling techniques, including docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), have been used to understand the interactions between these inhibitors and the ROCK1 active site, guiding the design of new, more potent compounds.

| Compound Feature | Role in ROCK1 Inhibition |

| N-ethyl-benzamide core | Provides a stable platform for substituent attachment and orients functional groups for optimal binding. |

| Pyridyl group | Engages in key interactions within the enzyme's binding pocket. |

| Substituents on the benzamide | Modulate potency and selectivity against other kinases. |

This research highlights how the N-ethyl-benzamide scaffold can be systematically optimized to produce highly effective and selective enzyme inhibitors.

The development of ligands that bind with high affinity and specificity to biological targets is a cornerstone of drug discovery. nih.govnih.gov The this compound structure provides a versatile starting point for creating such ligands. The formyl group can be chemically modified to introduce pharmacophores that are known to interact with specific amino acid residues in a protein's active site. For instance, it can be converted to a primary or secondary amine via reductive amination, which can then participate in ionic or hydrogen bonding interactions.

The broader benzamide scaffold has been instrumental in the development of inhibitors for a variety of enzymes, including carbonic anhydrases and acetylcholinesterase, which are targets for glaucoma and Alzheimer's disease, respectively. nih.gov Furthermore, the 4-aminopyridine (B3432731) benzamide scaffold has been optimized to yield potent and selective inhibitors of TYK2 kinase, a target for autoimmune diseases. nih.gov These examples underscore the adaptability of the benzamide core in creating ligands for diverse biological targets. The this compound variant offers the additional advantage of a reactive handle (the formyl group) for further chemical elaboration, enabling the synthesis of a wide range of potential ligands.

Materials Science Applications (e.g., tuning photophysical properties, polymeric nanoparticles)

The structural motifs present in this compound also suggest its potential utility in the field of materials science. The aromatic core and polar functional groups can impart interesting photophysical properties and allow for its incorporation into polymeric materials.

The photophysical properties of organic molecules, such as their absorption and emission of light, are highly dependent on their electronic structure. Aromatic compounds with electron-donating and electron-withdrawing groups can exhibit interesting fluorescence and solvatochromic properties. The benzamide moiety in this compound can act as a component of such a "push-pull" system. The photophysical characteristics of related benzothiadiazole derivatives have been studied, demonstrating that substitution on the aromatic ring can tune the fluorescence properties. nih.gov By analogy, modifications to the this compound scaffold could lead to the development of novel fluorescent probes and materials for applications in sensing and imaging.

Furthermore, the reactive nature of the formyl group allows for the incorporation of this molecule into larger polymeric structures. Polymeric nanoparticles are increasingly being investigated for applications in drug delivery and diagnostics. nih.govnih.govmdpi.comrsc.org The versatility of polymers allows for the creation of nanoparticles with tailored properties for specific applications. nih.gov this compound could potentially be used as a monomer or a cross-linking agent in the synthesis of such nanoparticles. The benzamide core could provide a rigid structural element, while the N-ethyl and formyl groups could be used to control the solubility and to attach other molecules, such as targeting ligands or therapeutic agents. While specific research on this compound in this area is not prominent, the principles of polymer chemistry suggest its potential as a valuable component in the design of functional polymeric nanomaterials.

Exploration of Photophysical Properties through Structural ModificationNo studies were found that investigate the absorption, emission, or other photophysical characteristics of this compound or its derivatives. Consequently, there is no data on how structural modifications would influence these properties.

Without foundational research on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and evidence-based content.

Future Research Directions and Unexplored Potential

Development of Novel Synthetic Methodologies for N-Ethyl-4-Formylbenzamide and its Analogs

The synthesis of this compound and its analogs presents an opportunity for the development of innovative and efficient chemical reactions. While standard amide formation reactions, such as the acylation of ethylamine (B1201723) with 4-formylbenzoyl chloride, provide a straightforward route, future research could focus on more sophisticated and sustainable methods.

One promising area is the exploration of catalytic direct amidation reactions that avoid the need for pre-activated carboxylic acids. organic-chemistry.org Additionally, multicomponent reactions, like the Ugi reaction, could be adapted to synthesize a diverse library of this compound analogs in a single step. The development of flow chemistry processes for the synthesis of this compound could also offer advantages in terms of scalability, safety, and purification. organic-chemistry.org

Future synthetic research could also focus on the late-stage functionalization of the benzamide (B126) core, allowing for the rapid generation of derivatives with diverse properties. This could involve, for example, the development of selective C-H activation methods to introduce additional substituents on the aromatic ring. whiterose.ac.uk

Table 1: Potential Synthetic Routes for this compound

| Reaction Type | Reactants | Potential Advantages |

| Acyl Halide Acylation | 4-Formylbenzoyl chloride, Ethylamine | High yield, well-established |

| Amide Condensation | 4-Formylbenzoic acid, Ethylamine, Coupling agent (e.g., DCC, HATU) | Mild conditions, broad substrate scope |

| Catalytic Amidation | 4-Formylbenzoic acid, Ethylamine, Catalyst (e.g., boronic acid) | Atom economy, reduced waste |

| Ugi Reaction | 4-Formylbenzoic acid, Ethylamine, Isocyanide, Aldehyde/Ketone | High diversity, one-pot synthesis |

Deeper Mechanistic Understanding of Molecular Interactions

The formyl group of this compound is a key feature that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. mdpi.com Understanding how this group, in conjunction with the N-ethyl amide moiety, interacts with biological macromolecules is crucial for elucidating its potential mechanism of action.

Future research should employ biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) to study the binding of this compound to potential protein targets. These studies would provide detailed information about the specific amino acid residues involved in the interaction and the thermodynamic driving forces of binding.

Furthermore, investigating the conformational dynamics of the N-ethyl group upon binding to a target can provide insights into the entropic contributions to the binding affinity. The interplay between the hydrogen bond donating and accepting capabilities of the amide and formyl groups warrants detailed investigation to build a comprehensive picture of its molecular recognition properties. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and behavior of this compound and to guide future experimental work. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore hypothesis generation can be employed to design analogs with improved activity and selectivity. nih.gov

Molecular docking simulations can be used to predict the binding mode of this compound within the active site of various enzymes or receptors. nih.govmdpi.com These in silico studies can help to identify potential biological targets and to rationalize observed structure-activity relationships. For instance, docking studies on benzaldehyde (B42025) derivatives have been used to understand their inhibitory effects on enzymes like phenoloxidase. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the interactions between this compound and its target, revealing the stability of the complex and the role of solvent molecules. nih.gov Furthermore, methods like the Molecular Mechanics Generalized Born Surface Area (MMGBSA) can be used to estimate the binding free energy of the ligand-protein complex. nih.gov

Table 2: Computational Approaches for this compound Research

| Computational Method | Application | Potential Insights |

| 3D-QSAR | Predict biological activity of analogs | Identify key structural features for activity nih.gov |

| Molecular Docking | Predict binding mode to a target protein | Identify key interactions and potential targets nih.govmdpi.com |

| Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex | Understand complex stability and conformational changes nih.gov |

| MMGBSA | Calculate binding free energy | Predict binding affinity nih.gov |

Expanding the Scope of Biological Systems for Investigation

The benzamide scaffold is present in a wide array of biologically active compounds, exhibiting activities such as antimicrobial, antifungal, and antitumor effects. nanobioletters.comnih.gov The presence of the formyl group, which is known to be significant in medicinal chemistry for its potential to enhance anti-inflammatory and analgesic effects, further broadens the potential biological applications of this compound. wisdomlib.org

Future research should involve screening this compound against a diverse range of biological targets. Given that various benzamide derivatives have shown importance as glucokinase activators in the treatment of diabetes, this could be a promising area of investigation. nih.gov Other potential areas of interest include its evaluation as an antioxidant, as some amino-substituted benzamide derivatives have shown promising antioxidant properties. acs.orgnih.gov The potential of N-ethylbenzamide analogs as antischistosomal agents also suggests another avenue for biological screening. nih.gov

Systematic screening in various disease models, including cancer, metabolic disorders, and infectious diseases, could uncover novel therapeutic applications for this compound and its derivatives.

Design of Highly Selective Molecular Probes and Tools for Chemical Biology

Molecular probes are essential tools for studying biological processes in their native environment. nih.gov The structure of this compound provides a foundation for the design of highly selective molecular probes. The formyl group, for instance, can be chemically modified to introduce a reporter group, such as a fluorophore or a biotin (B1667282) tag, without significantly altering the core structure of the molecule. nih.gov

Alternatively, the aromatic ring could be functionalized with a photoaffinity label, which upon photoactivation, would covalently link the probe to its biological target, facilitating target identification. researchgate.net Radiolabeled derivatives of this compound could also be synthesized for use in positron emission tomography (PET) imaging, similar to other radiolabeled benzamides that have been developed as imaging agents for malignant melanoma. koreascience.kr

The development of such chemical probes would enable the visualization of the subcellular localization of this compound's targets and the elucidation of its mechanism of action in living cells. frontiersin.org

Q & A

Basic: What are the key synthetic routes for N-ethyl-4-formylbenzamide, and how can reaction efficiency be optimized?

This compound is typically synthesized via coupling reactions between 4-formylbenzoic acid derivatives and ethylamine. A common approach involves:

- Step 1 : Activation of 4-formylbenzoic acid using reagents like thionyl chloride (SOCl₂) to form the corresponding acyl chloride.

- Step 2 : Reaction with ethylamine in anhydrous solvents (e.g., dichloromethane or THF) under controlled temperatures (0–25°C) to minimize side reactions.

- Optimization : Yield improvements (≥85%) can be achieved by using a 10–20% molar excess of ethylamine and catalytic bases (e.g., triethylamine) to neutralize HCl byproducts. Solvent choice impacts reaction kinetics; polar aprotic solvents like DMF enhance solubility but may require post-reaction purification via column chromatography .

Table 1 : Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous DCM/THF | Maximizes solubility |

| Temperature | 0–25°C | Reduces decomposition |

| Catalyst | Triethylamine (1 eq) | Neutralizes HCl |

Basic: What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the ethylamide group (δ ~3.3 ppm for CH₂ and ~1.1 ppm for CH₃) and formyl proton (δ ~10.0 ppm).

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns (e.g., amide–carbonyl interactions) .

- HPLC-MS : Validates purity (>98%) and molecular weight (MW: 191.22 g/mol).

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (observed range: 120–125°C) and stability under heating .

Advanced: How can computational models predict regioselectivity in this compound derivatives?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to predict reactivity:

- Nucleophilic Attack : The formyl group’s electrophilicity (LUMO ≈ -1.5 eV) directs nucleophilic addition at the carbonyl carbon.

- Solvent Effects : Implicit solvent models (e.g., PCM) simulate polar environments, showing enhanced reactivity in DMSO due to stabilization of transition states .

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants for hydrazine reactions) to refine models .

Advanced: How to resolve contradictions in reported biological activity data for benzamide derivatives?

Contradictions often arise from assay variability or impurities. Methodological solutions include:

- Standardized Assays : Use positive controls (e.g., known enzyme inhibitors) and replicate experiments (n ≥ 3) to validate IC₅₀ values.

- Purity Verification : LC-MS and elemental analysis ensure compound integrity (>95% purity) before biological testing .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets across studies, accounting for variables like cell line differences or solvent effects .

Table 2 : Common Data Discrepancy Sources

| Source | Mitigation Strategy |

|---|---|

| Impurity interference | Rigorous post-synthesis purification |

| Assay variability | Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence) |

Advanced: What strategies enhance the metabolic stability of this compound in medicinal chemistry applications?

The trifluoromethyl group (if introduced) increases lipophilicity and resistance to oxidative metabolism. Strategies include:

- Isosteric Replacement : Substitute the formyl group with bioisosteres (e.g., nitro or cyano) to reduce metabolic clearance.

- Pro-drug Design : Mask the formyl moiety as an acetal, which hydrolyzes in vivo to release the active compound .

- In Silico ADME Prediction : Tools like SwissADME forecast metabolic hotspots (e.g., cytochrome P450 sites) for targeted modification .

Basic: What are the physicochemical properties of this compound?

Key properties include:

- Molecular Weight : 191.22 g/mol

- Boiling Point : ~520°C (predicted)

- Density : 1.126 g/cm³

- Solubility : Moderate in DMSO (~50 mg/mL), low in water (<1 mg/mL) .

Advanced: How to design a scalable synthesis protocol for this compound?

Scale-up requires:

- Continuous Flow Reactors : Improve heat/mass transfer for acyl chloride formation (residence time ~10–15 min at 40°C).

- Catalytic Recycling : Immobilize catalysts (e.g., polymer-bound triethylamine) to reduce waste.

- Process Analytical Technology (PAT) : In-line IR monitors reaction progression, ensuring consistent product quality .

Basic: What safety precautions are essential when handling this compound?

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to volatile intermediates (e.g., SOCl₂).

- Waste Disposal : Quench acyl chlorides with ice-cold ethanol before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.